molecular formula C5H10N2O2 B12791603 3-(Dimethylamino)-1,3-oxazolidin-2-one CAS No. 5765-09-3

3-(Dimethylamino)-1,3-oxazolidin-2-one

Cat. No.: B12791603
CAS No.: 5765-09-3
M. Wt: 130.15 g/mol
InChI Key: PNYAJZUCERXXIA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1,3-oxazolidin-2-one is an organic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,3-oxazolidin-2-one typically involves the reaction of dimethylamine with an appropriate precursor that contains the oxazolidinone ring structure. One common method involves the reaction of dimethylamine with ethylene carbonate under controlled conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Dimethylamino)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: This compound has a similar dimethylamino group but lacks the oxazolidinone ring.

    N,N-Dimethyl-1,3-diaminopropane: Another compound with a similar structure but different functional groups.

Uniqueness

3-(Dimethylamino)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

CAS No.

5765-09-3

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

3-(dimethylamino)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H10N2O2/c1-6(2)7-3-4-9-5(7)8/h3-4H2,1-2H3

InChI Key

PNYAJZUCERXXIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1CCOC1=O

Origin of Product

United States

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